molecular formula C12H27ClN2O3SSi B15179038 4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-imidazole monohydrochloride CAS No. 90210-36-9

4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-imidazole monohydrochloride

Cat. No.: B15179038
CAS No.: 90210-36-9
M. Wt: 342.96 g/mol
InChI Key: RLUSMNPPDDEDGS-UHFFFAOYSA-N
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Description

. This compound is a derivative of imidazole, featuring a triethoxysilyl group attached to a propyl chain, which is further linked to the imidazole ring through a sulfur atom. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. Additionally, the triethoxysilyl group allows the compound to form covalent bonds with substrates, enhancing its stability and effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrochloride lies in its ability to form strong covalent bonds with substrates, making it highly effective in industrial applications. Additionally, its potential therapeutic properties make it a valuable compound in medical research .

Properties

CAS No.

90210-36-9

Molecular Formula

C12H27ClN2O3SSi

Molecular Weight

342.96 g/mol

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)propyl-triethoxysilane;hydrochloride

InChI

InChI=1S/C12H26N2O3SSi.ClH/c1-4-15-19(16-5-2,17-6-3)11-7-10-18-12-13-8-9-14-12;/h4-11H2,1-3H3,(H,13,14);1H

InChI Key

RLUSMNPPDDEDGS-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCSC1=NCCN1)(OCC)OCC.Cl

Origin of Product

United States

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